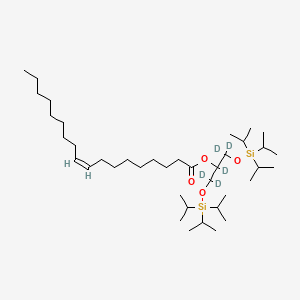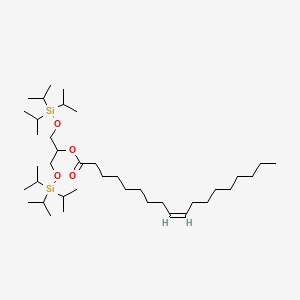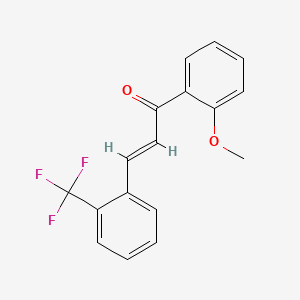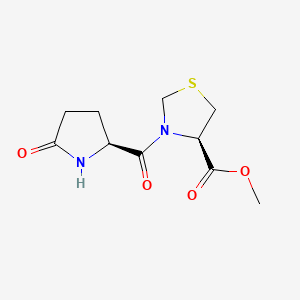![molecular formula C33H41N3O14 B590415 (2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid CAS No. 1308872-02-7](/img/structure/B590415.png)
(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C33H41N3O14 and its molecular weight is 703.698. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probes for β-Amyloids
A study on the synthesis and optical properties of a fluorescent probe for β-amyloids, which shares a structural motif with the compound , indicates its potential application in diagnosing Alzheimer’s disease. This probe demonstrated high binding affinities toward Aβ(1–40) aggregates in vitro, suggesting its usefulness in molecular diagnostics (Fa et al., 2015).
Antimicrobial Activities
Another related compound has been synthesized and tested for in vitro antimicrobial activities against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria. This study underlines the potential of such compounds in developing new antimicrobial agents (Sharma et al., 2004).
Molecular Docking and Diabetes Management
A computational study focused on a compound with a similar complex sugar structure identified its role in the regulation of blood glucose levels. This compound was found to target several enzymes involved in diabetes management, suggesting a potential application in therapeutic interventions for diabetes (Muthusamy & Krishnasamy, 2016).
Advanced Glycation End-Products in Foods and Organisms
Research into methylglyoxal (MG), a compound related to the query, detailed its role in forming advanced glycation end-products (AGEs) associated with diabetes and neurodegenerative diseases. This study highlights the importance of understanding such compounds in food science and nutritional studies, as well as in the development of therapeutic strategies (Nemet et al., 2006).
Synthesis for Drug Design
A study on the synthesis of derivatives for potential use as analgesic and antipyretic agents showcases the versatility of complex compounds in drug design and discovery, emphasizing green chemistry approaches for environmental sustainability (Reddy et al., 2014).
Propriétés
IUPAC Name |
(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N3O14/c1-14-25(39)28(42)29(43)32(49-14)47-13-22-26(40)27(41)24(34-15(2)37)30(50-22)36-23(38)11-21(31(44)45)35-33(46)48-12-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14,20-22,24-30,32,39-43H,11-13H2,1-2H3,(H,34,37)(H,35,46)(H,36,38)(H,44,45)/t14?,21-,22?,24?,25?,26?,27?,28?,29?,30?,32?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCARXWIZADFQPU-XXVJOCDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N3O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

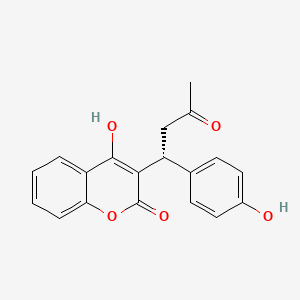
![Cyclopropa[3,4]pentaleno[1,2-b]pyrazine (9CI)](/img/no-structure.png)

![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)
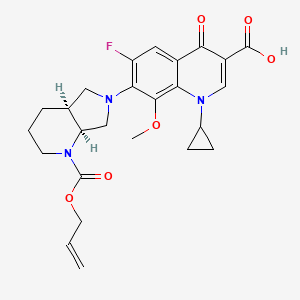

![9H-Pyrrolo[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B590343.png)
![6-Amino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B590345.png)
